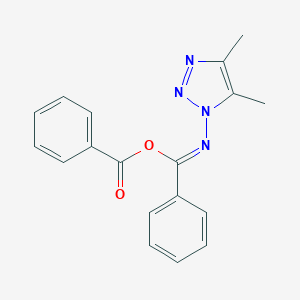![molecular formula C15H19N3O2 B232269 N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide, also known as DMHPQ, is a chemical compound with potential therapeutic applications. DMHPQ belongs to a class of compounds known as quinolinecarboxamides, which have been shown to possess antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell survival. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess several biochemical and physiological effects. In vitro studies have shown that N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells, while sparing normal cells. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has also been shown to possess antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibiotic drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in lab experiments is its potential therapeutic applications. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in lab experiments is its toxicity. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Future Directions
There are several future directions for the study of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. One direction is the development of new drugs based on the structure of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. The mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is not fully understood, and further research is needed to elucidate its mode of action. Finally, the toxicity of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide needs to be further studied in order to determine its potential therapeutic applications.
Synthesis Methods
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can be synthesized using a multistep process that involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with 3-dimethylaminopropylamine. The resulting product is then subjected to various purification steps to obtain N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in its pure form.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is in the treatment of cancer. Studies have shown that N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has also been shown to possess antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibiotic drugs.
properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-5-8-16-15(20)13-10-14(19)11-6-3-4-7-12(11)17-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,20)(H,17,19) |
InChI Key |
VYMMNYJALCBXIT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC(=O)C2=CC=CC=C2N1 |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)


![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
